Brivanib alaninate is the L-alanine ester prodrug of brivanib. It is an orally available tyrosine kinase inhibitor that targets the key angiogenesis receptors vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, , ] Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo. [, ] Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. [] These pathways play crucial roles in tumor growth and dissemination, making brivanib alaninate a subject of significant interest in cancer research. [, , ]
Stable isotope-labeled versions of brivanib and brivanib alaninate ([14C]Brivanib, [14C]Brivanib Alaninate, [13CN2]Brivanib, [13CN2]Brivanib Alaninate) are prepared using similar synthetic routes, incorporating isotopically labeled starting materials. []
Brivanib acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, ] By binding to these receptors, brivanib disrupts the signaling pathways that are crucial for angiogenesis, a process essential for tumor growth and metastasis. [, ] The inhibition of both VEGF and FGF pathways by brivanib could potentially enhance its antiangiogenic activity and potentially overcome resistance arising from VEGF blockade alone. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2